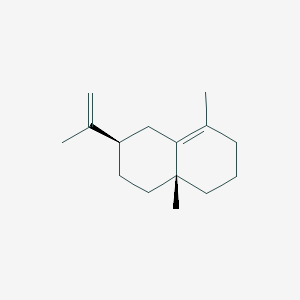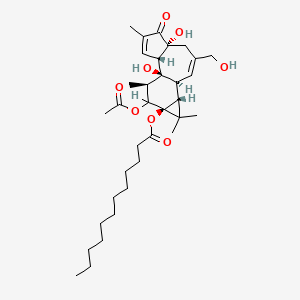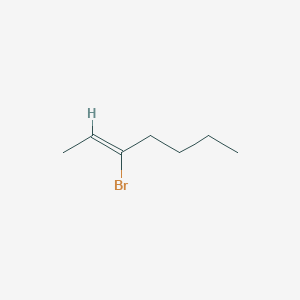
5,11-Selinadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Selinadiene is a natural product found in Guarea guidonia, Callitris intratropica, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Studies
5,11-Selinadiene has been identified in the study of biosynthetic pathways. Rabe, Citron, and Dickschat (2013) analyzed the volatile terpenes of actinomycetes and identified selinadienes as a large group of biosynthetically related sesquiterpenes produced by several streptomycetes (Rabe, Citron, & Dickschat, 2013). This study contributes to understanding the biosynthetic pathways of known terpenes in actinomycetes.
Natural Sources and Chemical Analysis
El-Olemy et al. (2005) conducted a GC/MS analysis of the essential oil of Helichrysum forsskahlii, identifying selina-5,11-diene as a major component. This was the first instance of selina-5,11-diene being isolated from natural sources (El-Olemy et al., 2005). This identification is crucial for understanding the chemical composition of essential oils.
Sesquiterpene Isolation and Identification
Hartley and Fawcett (1969) isolated and identified selina-4(14),7(11)-diene, a sesquiterpene from hops (Humulus lupulus), linking it to powdery mildew resistance in hop varieties (Hartley & Fawcett, 1969). This research provides insights into the genetic link between certain terpenes and disease resistance in plants.
Antimicrobial Activity
El-Olemy et al. (2005) also investigated the antimicrobial activity of selina-5,11-diene, finding it to exhibit only weak activity against Mycobacterium smegmatis and no significant activity against other tested bacteria and Candida (El-Olemy et al., 2005). This research helps in understanding the potential medicinal properties of this compound.
Role in Synthesis Processes
Lee and Chou (1988) demonstrated the synthesis of selina-3,7(11)-diene, employing the intramolecular Diels–Alder reaction, contributing to synthetic methodologies for sesquiterpenes (Lee & Chou, 1988).
Biosynthetic Pathway Modeling
Das, Dixit, and Major (2016) used density functional theory to model the biosynthetic pathway for selina-4(15),7(11)-diene, suggesting an enzyme-assisted proton transfer is essential in its formation (Das, Dixit, & Major, 2016). This study enhances our understanding of the enzymatic processes involved in terpene synthesis.
Eigenschaften
CAS-Nummer |
17627-30-4 |
|---|---|
Produktname |
5,11-Selinadiene |
Molekularformel |
C12H20N2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(2,4-diamino-6-oxopyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B1174315.png)
